molecular formula C25H32ClN3O5 B2961051 N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330292-85-7

N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B2961051
CAS No.: 1330292-85-7
M. Wt: 490
InChI Key: WPBFWKDCGYDITR-UHFFFAOYSA-N
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Description

N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H32ClN3O5 and its molecular weight is 490. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . AChE and BuChE are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound likely interacts with its targets (AChE and BuChE) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration and prolonging its action at the synapses .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic neurotransmission pathway. Acetylcholine, which is normally broken down by these enzymes, accumulates in the synaptic cleft. This leads to prolonged stimulation of cholinergic receptors, enhancing cognitive functions .

Pharmacokinetics

Similar compounds are generally well-absorbed and exhibit good bioavailability . They are likely metabolized in the liver and excreted through the kidneys .

Result of Action

The inhibition of AChE and BuChE results in increased levels of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, which can improve cognitive function and memory . .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride. For instance, extreme temperatures or pH levels might affect the compound’s stability or its interaction with its targets . The presence of other substances, such as drugs or food, might affect its absorption and metabolism .

Properties

IUPAC Name

N-[2-[4-[2-(4-propan-2-ylphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5.ClH/c1-18(2)19-3-6-21(7-4-19)31-16-24(29)28-13-11-27(12-14-28)10-9-26-25(30)20-5-8-22-23(15-20)33-17-32-22;/h3-8,15,18H,9-14,16-17H2,1-2H3,(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBFWKDCGYDITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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